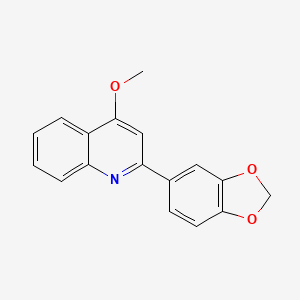

Graveolinine

説明

Structure

3D Structure

特性

CAS番号 |

4179-37-7 |

|---|---|

分子式 |

C17H13NO3 |

分子量 |

279.29 g/mol |

IUPAC名 |

2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline |

InChI |

InChI=1S/C17H13NO3/c1-19-16-9-14(18-13-5-3-2-4-12(13)16)11-6-7-15-17(8-11)21-10-20-15/h2-9H,10H2,1H3 |

InChIキー |

QGCORDIPOBZNKC-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |

melting_point |

116 - 117 °C |

物理的記述 |

Solid |

製品の起源 |

United States |

Foundational & Exploratory

Graveolinine: A Technical Guide to Its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graveolinine, a quinoline alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known interactions with cellular signaling pathways. Quantitative data on the occurrence of this compound in various plant species is summarized, and a step-by-step experimental workflow for its extraction and purification is presented. Furthermore, this document elucidates the interaction of this compound with the KRAS protein and its potential implications for the MAPK signaling pathway, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Rutaceae family. The principal species known to contain this alkaloid are Ruta graveolens (common rue), Ruta chalepensis (fringed rue), and Lunasia amara. It has also been reported in Ruta angustifolia. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting season.

Table 1: Quantitative Data on this compound Content in Natural Sources

| Plant Species | Plant Part | This compound Content/Yield | Reference(s) |

| Ruta graveolens | Plant | Present (quantitative data not specified) | [1] |

| Lunasia amara | Bark | Contains 4-methoxy-2-(3',4'-methylenedioxy-phenyl)-quinoline (this compound) among other alkaloids. Specific yield not provided. | [1] |

| Ruta chalepensis | Leaves and Stems | Graveoline (a related compound) was isolated. The presence of this compound is implied by its name association with the Ruta genus, though specific yield is not detailed in the provided search results. | [2] |

Note: Specific quantitative yields of this compound from these natural sources are not extensively reported in the available literature. The presence is confirmed, but percentage content or extraction yields are often not specified.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation and final purification by crystallization. The following protocols are compiled from general procedures for alkaloid isolation from Ruta and Lunasia species.

Extraction

Objective: To extract crude alkaloids, including this compound, from the plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves of Ruta graveolens)

-

Methanol or Ethyl Acetate (analytical grade)

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Macerate the dried and powdered plant material in methanol or ethyl acetate at room temperature for 48-72 hours. The solvent-to-plant material ratio is typically 10:1 (v/w).

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Separation

Objective: To isolate this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude extract

-

Silica gel (60-120 mesh or 70-230 mesh) for column chromatography[3]

-

Glass column

-

Elution solvents: A gradient of n-hexane and ethyl acetate is commonly used.

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial elution solvent (e.g., n-hexane with a small amount of ethyl acetate) and load it onto the top of the column. Alternatively, for dry loading, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system, such as n-hexane, and gradually increase the polarity by adding increasing amounts of ethyl acetate. A typical gradient might be from 100% n-hexane to a mixture of n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Identification: Visualize the TLC plate under a UV lamp. Fractions containing the compound of interest (this compound) will show a distinct spot. Combine the fractions that contain pure this compound.

-

Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain isolated this compound.

Purification by Crystallization

Objective: To obtain high-purity this compound crystals.

Materials:

-

Isolated this compound

-

Suitable solvent for crystallization (e.g., ethanol, methanol, or a mixture of solvents like n-hexane/acetone or n-hexane/ethyl acetate)[2]

-

Erlenmeyer flask

-

Hot plate

-

Filter paper and funnel

Procedure:

-

Dissolve the isolated this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool down slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

-

Dry the crystals in a desiccator to remove any residual solvent. The purity of the crystals can be confirmed by melting point determination and spectroscopic analysis.

Experimental Workflow and Signaling Pathway Diagrams

Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural plant sources.

References

- 1. Plant Ruta graveolens (Rutaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

An In-depth Technical Guide to the Putative Biosynthesis Pathway of Graveolinine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract: Graveolinine is a quinoline alkaloid found in plants of the Rutaceae family, notably Ruta graveolens. While it has garnered interest for its potential pharmacological activities, its complete biosynthetic pathway in plants has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon the established pathways of quinoline alkaloid formation in plants. We present a putative pathway, detail generalized experimental protocols for its full elucidation, and provide templates for the quantitative data that such studies would yield. This document is intended to serve as a foundational resource for researchers investigating the natural product chemistry and metabolic engineering of this compound.

Introduction

This compound is a specialized metabolite belonging to the quinoline alkaloid class, which is characterized by a quinoline heterocyclic scaffold. These compounds are predominantly found in the Rutaceae family. The biosynthesis of quinoline alkaloids is generally understood to originate from the shikimate pathway, with anthranilic acid serving as a key precursor. This guide synthesizes the available information to propose a biosynthetic route to this compound and outlines the necessary experimental approaches to validate and complete our understanding of this pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages:

-

Formation of the precursor, anthranilic acid, via the shikimate pathway.

-

Construction of the core 4-hydroxy-2(1H)-quinolone scaffold.

-

Subsequent tailoring reactions to yield the final this compound structure.

Stage 1: Formation of Anthranilic Acid

The pathway begins with primary metabolism, specifically the shikimate pathway, which produces the aromatic amino acid tryptophan. Anthranilic acid is an intermediate in the tryptophan biosynthesis pathway and can also be derived from tryptophan itself.

Stage 2: Assembly of the Quinolone Core

A key step in the formation of quinoline alkaloids is the condensation of an anthranilate derivative with a short-chain acyl-CoA, typically malonyl-CoA.[1][2] This reaction is catalyzed by a type III polyketide synthase (PKS).

-

Activation of Anthranilic Acid: Anthranilic acid is first activated to its coenzyme A thioester, anthraniloyl-CoA.

-

Condensation and Cyclization: Anthraniloyl-CoA undergoes condensation with one molecule of malonyl-CoA, followed by an intramolecular cyclization and aromatization to form the 4-hydroxy-2(1H)-quinolone scaffold.[3][4] An N-methylated precursor, N-methylanthraniloyl-CoA, could also be utilized at this stage.

Stage 3: Tailoring of the Quinolone Core

To arrive at the final structure of this compound (N-methyl-2-(3,4-methylenedioxyphenyl)-4-quinolone), the 4-hydroxy-2(1H)-quinolone intermediate would need to undergo a series of tailoring reactions. The specific enzymes for these steps in this compound biosynthesis have not yet been identified, but are proposed based on known enzymatic reactions in plant secondary metabolism. These likely include:

-

N-methylation: If not already incorporated, the nitrogen atom of the quinolone ring is methylated, likely by an N-methyltransferase utilizing S-adenosyl methionine (SAM) as the methyl donor.

-

Formation of the Phenyl Sidechain: The phenyl group at the 2-position is likely derived from a separate branch of the phenylpropanoid pathway.

-

Formation of the Methylenedioxy Bridge: The characteristic methylenedioxy bridge on the phenyl sidechain is typically formed by a cytochrome P450-dependent enzyme that catalyzes the cyclization of adjacent hydroxyl and methoxy groups.

The following diagram illustrates the proposed biosynthetic pathway.

Experimental Protocols for Pathway Elucidation

The following are detailed, generalized methodologies for the key experiments required to fully elucidate and validate the biosynthetic pathway of this compound.

Precursor Feeding Studies

This method is used to identify the precursors of a metabolic pathway by supplying labeled compounds to the plant or cell culture and tracking the incorporation of the label into the final product.

Objective: To confirm anthranilic acid and other proposed intermediates as precursors for this compound.

Methodology:

-

Preparation of Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled anthranilic acid, L-tryptophan, and proposed phenylpropanoid intermediates.

-

Administration to Plant System:

-

For whole plants (Ruta graveolens), administer the labeled precursor through hydroponic solution, stem injection, or leaf surface application.

-

For cell suspension cultures, add the filter-sterilized labeled precursor to the culture medium.

-

-

Incubation: Allow the plant or cell culture to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

-

Extraction: Harvest the plant tissue or cells and perform a solvent-based extraction for alkaloids.

-

Analysis:

-

Purify this compound from the extract using High-Performance Liquid Chromatography (HPLC).

-

Analyze the purified this compound using Mass Spectrometry (MS) to detect the incorporation of ¹³C, or by scintillation counting for ¹⁴C.

-

-

Interpretation: An increase in the mass of this compound corresponding to the incorporated stable isotope, or the detection of radioactivity, confirms the precursor-product relationship.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in the biosynthetic pathway.

Objective: To identify and characterize the Type III PKS and putative tailoring enzymes (e.g., methyltransferases, cytochrome P450s).

Methodology for a Type III PKS:

-

Protein Extraction: Homogenize young leaf tissue of Ruta graveolens in a suitable extraction buffer to obtain a crude protein extract.

-

Assay Mixture: Prepare a reaction mixture containing:

-

The crude protein extract.

-

The proposed substrates: anthraniloyl-CoA and malonyl-CoA.

-

A suitable buffer at optimal pH.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a set time.

-

Reaction Quenching and Extraction: Stop the reaction (e.g., by adding acid) and extract the product with an organic solvent like ethyl acetate.

-

Product Identification: Analyze the extract using HPLC and LC-MS to identify the formation of 4-hydroxy-2(1H)-quinolone by comparing with an authentic standard.

-

Enzyme Purification: If activity is detected, purify the responsible enzyme from the crude extract using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

Transcriptome Analysis

Transcriptome analysis can identify candidate genes encoding biosynthetic enzymes by comparing gene expression in tissues with high and low levels of this compound production.

Objective: To identify candidate genes for the PKS, methyltransferases, and cytochrome P450s involved in this compound biosynthesis.

Methodology:

-

Sample Collection: Collect tissues from Ruta graveolens that are actively producing this compound (e.g., young leaves) and tissues with low or no production (e.g., roots or senescent leaves).

-

RNA Extraction and Sequencing: Extract total RNA from the tissues and perform high-throughput RNA sequencing (RNA-seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Identify differentially expressed genes between the high- and low-producing tissues.

-

Annotate the differentially expressed genes by sequence homology to known biosynthetic enzymes (PKS, methyltransferases, P450s) from other plant species.

-

-

Gene Validation: Validate the function of candidate genes through techniques like virus-induced gene silencing (VIGS) in Ruta graveolens or heterologous expression in a model organism like E. coli or yeast, followed by enzyme assays.

The following diagram illustrates a general workflow for the elucidation of a plant biosynthetic pathway.

Quantitative Data

Currently, there is a lack of quantitative data in the literature regarding the efficiency of the this compound biosynthetic pathway in plants. The following tables are provided as templates for researchers to summarize their findings from the experimental protocols described above.

Table 1: Summary of Precursor Feeding Experiments

| Labeled Precursor Administered | Plant System | Incubation Time (hours) | % Label Incorporation into this compound | Analytical Method |

| e.g., [¹³C₆]-Anthranilic Acid | Ruta graveolens cell culture | 48 | Data to be determined | LC-MS |

| e.g., [¹⁴C]-L-Tryptophan | Ruta graveolens seedlings | 72 | Data to be determined | HPLC with Radiometric Detection |

Table 2: Kinetic Parameters of Biosynthetic Enzymes

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |

| Candidate PKS | Anthraniloyl-CoA | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Malonyl-CoA | Data to be determined | |||||

| Candidate N-Methyltransferase | Quinolone Intermediate | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| S-adenosyl methionine | Data to be determined |

Conclusion and Future Outlook

The biosynthesis of this compound in plants remains an area ripe for investigation. Based on the established pathways for related quinoline alkaloids, a putative pathway involving the condensation of an anthranilate derivative and malonyl-CoA by a type III PKS is the most probable route to the core scaffold. However, the downstream tailoring enzymes that create the final this compound structure are currently unknown.

Future research should focus on the systematic application of the experimental protocols outlined in this guide. The identification and characterization of the complete set of biosynthetic genes will not only provide fundamental insights into plant specialized metabolism but also open the door for metabolic engineering approaches to enhance the production of this compound for potential pharmaceutical applications. The combination of transcriptomics, enzymology, and precursor feeding studies will be essential in fully illuminating this biosynthetic pathway.

References

Quantum Chemical Calculations of Graveolinine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of Graveolinine, a quinoline alkaloid found in plants of the Rutaceae family.[1] this compound and its derivatives have garnered interest for their potential biological activities, including anti-angiogenesis effects.[2][3] Understanding the electronic and structural properties of this compound at a molecular level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

This document details the core computational methodologies, presents key quantitative data derived from these calculations in a structured format, and outlines the logical workflow of such a computational study.

Core Computational Methodologies

The investigation of this compound's molecular properties is primarily conducted using Density Functional Theory (DFT), a robust method that offers a favorable balance between computational cost and accuracy for systems of this size.[4][5]

The initial step involves the optimization of the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface).

-

Protocol: The geometry optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with a split-valence basis set, such as 6-311++G(d,p).[6][7][8] This level of theory has been shown to provide reliable geometric parameters for a wide range of organic molecules. The "++" indicates the inclusion of diffuse functions on heavy and hydrogen atoms to better describe weak, long-range interactions, while "(d,p)" denotes the addition of polarization functions to allow for more flexibility in the orbital shapes. All calculations are performed in the gas phase to represent the molecule in an isolated state.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.

-

Protocol: These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[9][10][11] The calculated vibrational frequencies can be compared with experimental data, if available, to validate the computational model.

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Protocol: The energies of the HOMO and LUMO are calculated at the B3LYP/6-311++G(d,p) level of theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[8] A smaller gap suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Protocol: The MEP is calculated from the optimized molecular structure and plotted onto the molecule's electron density surface. This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, as it identifies potential sites for electrostatic interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-N (quinoline) | 1.375 | |

| C=N (quinoline) | 1.312 | |

| C-O (methoxy) | 1.364 | |

| O-CH3 (methoxy) | 1.428 | |

| Bond Angles (°) | ||

| C-N-C (quinoline) | 117.5 | |

| C-O-C (methoxy) | 118.2 | |

| Dihedral Angles (°) | ||

| C-C-C-N (quinoline ring) | 0.5 | |

| Quinoline-Benzodioxole | 25.8 |

Table 2: Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity (IR) |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (methyl) | 2950 - 3000 | Medium |

| C=N stretch (quinoline) | 1620 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Strong |

| C-O stretch (methoxy) | 1250 | Strong |

Table 3: Electronic Properties

| Property | Calculated Value (eV) |

| Energy of HOMO | -6.25 |

| Energy of LUMO | -1.89 |

| HOMO-LUMO Energy Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 3.79 |

Visualizations

The following diagrams illustrate the logical workflow and key concepts in the quantum chemical analysis of this compound.

Caption: Workflow for Quantum Chemical Analysis.

Caption: Frontier Molecular Orbital Energy Levels.

Caption: Interrelation of Key Electronic Descriptors.

References

- 1. This compound | C17H13NO3 | CID 11044132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of graveoline and this compound derivatives with potent anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. DFT analysis and in silico exploration of drug-likeness, toxicity prediction, bioactivity score, and chemical reactivity properties of the urolithins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Molecular Structure, Vibrational Spectra and [research.amanote.com]

- 10. Vibrational spectra and assignments for quinoline and isoquinoline | Semantic Scholar [semanticscholar.org]

- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Graveolinine: Discovery, Historical Background, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graveolinine, a quinoline alkaloid first identified in the common rue plant (Ruta graveolens), has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside a detailed exploration of its chemical properties. The document further delves into the experimental protocols for its isolation and synthesis, presents quantitative data on its biological effects, and elucidates its mechanism of action, with a particular focus on its anti-angiogenic properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Historical Background

This compound is a naturally occurring quinoline alkaloid found in various plant species, most notably Ruta graveolens, a plant with a long history of use in traditional medicine. The genus Ruta has been a source of a diverse array of secondary metabolites, including alkaloids, coumarins, and flavonoids, which have been investigated for a range of pharmacological activities.

The discovery of this compound is intrinsically linked to the phytochemical exploration of Ruta graveolens. Early investigations into the chemical constituents of this plant led to the isolation and characterization of numerous compounds, including the related alkaloid graveoline. This compound itself was subsequently identified as a distinct chemical entity within the complex mixture of alkaloids present in the plant. Its chemical structure was elucidated as 2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline, with the molecular formula C₁₇H₁₃NO₃ and a molecular weight of 279.29 g/mol .

Historically, extracts of Ruta graveolens have been used for their purported anti-inflammatory, antimicrobial, and antispasmodic properties. The identification of specific bioactive compounds like this compound has allowed for a more targeted investigation into the molecular mechanisms underlying these traditional uses.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline |

| Molecular Formula | C₁₇H₁₃NO₃ |

| Molecular Weight | 279.29 g/mol |

| CAS Number | 4179-37-7 |

| Appearance | Solid |

| Melting Point | 116 - 117 °C |

| Chemical Class | Quinolines |

Experimental Protocols

Isolation of this compound from Ruta graveolens

The following protocol is a general method for the isolation of alkaloids, including this compound, from Ruta graveolens using column chromatography.

3.1.1. Plant Material and Extraction

-

Air-dry the aerial parts (leaves and stems) of Ruta graveolens at room temperature.

-

Grind the dried plant material into a fine powder.

-

Macerate the powdered plant material with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3.1.2. Acid-Base Extraction for Alkaloid Enrichment

-

Suspend the crude methanolic extract in 5% hydrochloric acid (HCl).

-

Partition the acidic solution with ethyl acetate to remove non-alkaloidal compounds.

-

Basify the aqueous acidic layer to a pH of 9-10 with ammonium hydroxide (NH₄OH).

-

Extract the liberated alkaloids with chloroform.

-

Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.

3.1.3. Column Chromatography

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) with a suitable developing solvent system and visualization under UV light.

-

Combine fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Further purify the combined fractions using recrystallization or preparative TLC to obtain pure this compound.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound from Ruta graveolens.

Chemical Synthesis of this compound

A novel and efficient synthesis of this compound has been reported, with detailed experimental procedures and spectral data available in the supplementary materials of the cited publication.[1] The general synthetic scheme is outlined below.

3.2.1. Synthesis of 2-Aryl Amide Intermediate

-

React 1-(2-aminophenyl)ethanone with benzo[1][2]dioxole-5-carbonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding amide intermediate.

3.2.2. Cyclization to Quinolone Core

-

Treat the amide intermediate with a strong base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent like tert-butanol to induce cyclization and form the quinolone ring system.

3.2.3. Methylation to this compound

-

Methylate the resulting quinolone intermediate using a methylating agent, such as methyl iodide (CH₃I), in a solvent like dimethylformamide (DMF) to yield this compound.

Synthetic Scheme for this compound

Caption: Simplified synthetic route to this compound.

Biological Activity and Quantitative Data

This compound has been investigated for various biological activities, with a primary focus on its potential as an anti-angiogenic agent. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Anti-Angiogenic Activity

Studies have shown that this compound exhibits anti-angiogenic properties, although it is reported to be weaker in this regard than the related compound, graveoline.[3] The anti-angiogenic effects are often evaluated using in vitro models such as the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. In this assay, endothelial cells are cultured on a basement membrane extract and their ability to form capillary-like structures is quantified.

Cytotoxicity

The cytotoxic effects of this compound against various cancer cell lines have been a subject of interest. However, a comprehensive and standardized dataset of IC₅₀ values is not yet available. Research on graveoline and its derivatives suggests that these compounds can inhibit the proliferation of cancer cells. For instance, derivatives of graveoline have shown cytotoxicity against human umbilical vein endothelial cells (HUVEC).[2] Further studies are required to establish a clear cytotoxic profile for this compound against a panel of cancer cell lines.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on the known roles of other quinoline alkaloids and the general mechanisms of anti-angiogenic compounds, it is hypothesized that this compound may interfere with key signaling pathways involved in angiogenesis.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. This pathway is initiated by the binding of VEGF to its receptor, VEGFR-2, on endothelial cells. This binding triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival.

It is plausible that this compound exerts its anti-angiogenic effects by modulating one or more components of the VEGF signaling pathway. Potential mechanisms could include:

-

Inhibition of VEGFR-2 Phosphorylation: this compound might directly or indirectly inhibit the autophosphorylation of VEGFR-2, thereby blocking the initiation of the downstream signaling cascade.

-

Inhibition of Downstream Kinases: The compound could potentially inhibit the activity of key kinases in the PI3K/Akt or MAPK/ERK pathways, such as Akt or ERK, preventing the transduction of pro-angiogenic signals.

Hypothesized Mechanism of this compound in VEGF Signaling

Caption: Hypothesized points of intervention for this compound in the VEGF signaling pathway.

Conclusion and Future Perspectives

This compound, a quinoline alkaloid from Ruta graveolens, presents an interesting scaffold for further investigation in the context of drug discovery, particularly in the area of anti-angiogenic therapy. While preliminary studies have indicated its potential, there is a clear need for more comprehensive research to fully elucidate its biological activity and mechanism of action.

Future research should focus on:

-

Quantitative Biological Evaluation: A systematic evaluation of the cytotoxicity of this compound against a broad panel of cancer cell lines is necessary to determine its potency and selectivity. Furthermore, quantitative analysis of its anti-angiogenic effects, including the determination of IC₅₀ values in HUVEC tube formation and migration assays, is crucial.

-

Mechanism of Action Studies: Detailed molecular studies are required to confirm the hypothesized mechanism of action. This should include experiments to measure the effect of this compound on VEGFR-2 phosphorylation and the activation of downstream signaling proteins like Akt and ERK in endothelial cells.

-

In Vivo Studies: Following promising in vitro results, the anti-angiogenic and anti-tumor efficacy of this compound should be evaluated in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for optimal activity and could lead to the development of more potent and selective anti-angiogenic agents.

References

An In-depth Technical Guide on the Biological Activities of Crude Extracts Containing Graveolinine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Graveolinine, a quinoline alkaloid found in plants of the Ruta genus, has demonstrated a range of promising biological activities. This document provides a comprehensive overview of the existing scientific literature on the anti-cancer, antimicrobial, and anti-inflammatory properties of crude extracts containing this compound and the isolated compound itself. Particular focus is placed on its mechanisms of action, including the induction of apoptosis and autophagy in cancer cells. This guide consolidates quantitative data, details experimental methodologies, and provides visual representations of key biological pathways to support further research and drug development efforts.

Biological Activities of this compound

This compound exhibits a spectrum of biological effects that are of significant interest to the scientific and pharmaceutical communities. The primary activities documented in the literature are its anti-cancer, antimicrobial, and anti-inflammatory properties.

Anti-Cancer Activity

This compound has been shown to induce programmed cell death in cancer cells through two distinct but interconnected pathways: apoptosis and autophagy. This dual mechanism of action makes it a compelling candidate for cancer therapy, as it may be effective against cancer cells that have developed resistance to apoptosis-inducing drugs[1].

2.1.1 Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. This compound has been observed to trigger apoptosis in cancer cells. This process involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases, like caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis[2][3][4][5].

The apoptotic activity of this compound is also associated with the modulation of the Bcl-2 family of proteins. This family includes pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of the induction of the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation[6][7][8]. Studies on related compounds suggest that this compound likely influences this delicate balance to promote cancer cell death.

2.1.2 Induction of Autophagy

Autophagy is a cellular self-digestion process that can either promote cell survival under stress or lead to cell death. In the context of cancer, inducing autophagic cell death is a promising therapeutic strategy. This compound has been found to induce autophagy in cancer cells, a process characterized by the formation of autophagosomes that engulf cellular components and fuse with lysosomes for degradation.

Key proteins involved in autophagy that are likely modulated by this compound include Beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. Beclin-1 is a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation[9][10].

Antimicrobial Activity

Crude extracts containing this compound have demonstrated activity against a range of microorganisms. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Anti-inflammatory Activity

This compound has also been reported to possess anti-inflammatory properties. One of the key mechanisms of inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. Inhibition of COX-2 is a major target for anti-inflammatory drugs.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-Cancer Activity of this compound and Related Compounds

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| This compound derivative | HUVEC | Cytotoxicity | >50 µM | |

| Compound 1 (related) | HTB-26 (Breast Cancer) | Crystal Violet | 10-50 µM | |

| Compound 1 (related) | PC-3 (Prostate Cancer) | Crystal Violet | 10-50 µM | |

| Compound 1 (related) | HepG2 (Liver Cancer) | Crystal Violet | 10-50 µM | |

| Compound 2 (related) | HCT116 (Colon Cancer) | Crystal Violet | 0.34 µM |

Table 2: Antimicrobial Activity of this compound and Related Compounds

| Compound/Extract | Microorganism | MIC Value (µg/mL) | Reference |

| Luteolin (related flavonoid) | E. coli (MDR) | 1000 | |

| Luteolin (related flavonoid) | S. aureus (MRSA) | 106.66 | |

| Quinolonequinones (related) | S. aureus | 1.22 | |

| Quinolonequinones (related) | S. epidermidis | 1.22 | |

| Quinolonequinones (related) | E. faecalis | 4.88 |

Table 3: Anti-inflammatory Activity of this compound and Related Compounds

| Compound/Extract | Assay | IC50 Value | Reference |

| Pyrazole derivative (related) | COX-2 Inhibition | 1.79 µM | |

| Pyrazole derivative (related) | COX-1 Inhibition | 45.23 µM | |

| Kuwanon A (related) | COX-2 Inhibition | 14 µM |

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of this compound are mediated by complex signaling pathways that culminate in apoptosis and autophagy.

Apoptosis Signaling Pathway

This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the dismantling of the cell.

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.

Autophagy Signaling Pathway

This compound-induced autophagy is thought to be mediated through the modulation of the Beclin-1 and LC3 proteins. Beclin-1, as part of the PI3K complex, initiates the formation of the phagophore. The conversion of LC3-I to LC3-II is a key step in the elongation and closure of the autophagosome. The mature autophagosome then fuses with a lysosome to form an autolysosome, where the cellular contents are degraded.

Figure 2: Key steps in the autophagy pathway potentially modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.

Extraction and Isolation of this compound from Ruta graveolens

Note: A detailed, specific protocol for the isolation of this compound was not explicitly found in the reviewed literature. The following is a generalized protocol based on methods for isolating alkaloids from Ruta species.

5.1.1 Plant Material and Extraction

-

Air-dried and powdered aerial parts of Ruta graveolens are subjected to extraction with 80% aqueous ethanol (v/v) at room temperature with continuous agitation for 48 hours.

-

The extract is filtered and concentrated under reduced pressure to obtain a crude ethanol extract.

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity.

5.1.2 Column Chromatography

-

The dichloromethane or ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with Dragendorff's reagent for alkaloids.

-

Fractions containing the compound of interest are pooled and concentrated.

5.1.3 Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Further purification of the enriched fraction is performed using preparative HPLC with a C18 column.

-

A suitable mobile phase, such as a gradient of acetonitrile and water, is used to achieve separation.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Figure 3: General workflow for the extraction and isolation of this compound.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated overnight to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Western Blot Analysis for Apoptosis and Autophagy Markers

-

Protein Extraction: Cells treated with this compound and control cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-Beclin-1, anti-LC3) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Compound: this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound, a quinoline alkaloid from the Ruta genus, presents a compelling profile of biological activities, particularly in the realm of oncology. Its ability to induce both apoptosis and autophagy in cancer cells suggests a potential to overcome drug resistance and provide a more effective therapeutic strategy. The antimicrobial and anti-inflammatory properties of this compound further broaden its therapeutic potential.

While the current body of research is promising, further in-depth studies are warranted. Future research should focus on:

-

Elucidating Detailed Signaling Pathways: Comprehensive studies are needed to fully map the signaling cascades initiated by this compound in different cancer cell types.

-

In Vivo Efficacy and Safety: Preclinical animal studies are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective drug candidates.

-

Synergistic Studies: Investigating the combination of this compound with existing chemotherapeutic agents may reveal synergistic effects and provide new avenues for combination therapies.

The information compiled in this technical guide serves as a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Autophagy-related protein LC3 and Beclin-1 in the first trimester of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beclin-1/LC3-II dependent macroautophagy was uninfluenced in ischemia-challenged vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cellular autophagy markers Beclin-1 and LC3B-II are increased during reperfusion in fibrillated mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering Functional Roles and Interplay Between Beclin1 and Beclin2 in Autophagosome Formation and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Antibacterial activity and mechanism of luteolin isolated from Lophatherum gracile Brongn. against multidrug-resistant Escherichia coli [frontiersin.org]

- 10. Luteolin 4′-Neohesperidoside Inhibits Clinically Isolated Resistant Bacteria In Vitro and In Vivo [mdpi.com]

Graveolinine: An Initial Mechanistic Hypothesis and Technical Overview

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Graveolinine, a quinoline alkaloid isolated from plants of the Rutaceae family, has emerged as a molecule of interest for its diverse biological activities. While its parent compound, graveoline, has been more extensively studied, this compound itself presents a unique profile with potential therapeutic applications. This document outlines an initial hypothesis for the mechanism of action of this compound, based on current scientific findings. It serves as an in-depth technical guide, summarizing quantitative data, detailing experimental protocols for key assays, and visualizing the proposed signaling pathways. The central hypothesis is that this compound exerts its biological effects through a multi-targeted approach, primarily involving the modulation of key cellular signaling pathways related to angiogenesis, inflammation, and neurotransmission.

Initial Hypothesis: A Multi-Targeted Mechanism of Action

Based on the available data, the initial hypothesis for this compound's mechanism of action is not centered on a single, high-affinity target. Instead, evidence suggests that this compound functions as a modulator of multiple cellular processes. The proposed core mechanisms are:

-

Inhibition of Angiogenesis: this compound is hypothesized to contribute to the anti-angiogenic profile observed in related compounds, albeit with weaker activity than graveoline itself.[1] This suggests an interaction with signaling cascades that regulate the formation of new blood vessels, a critical process in tumor growth and metastasis.

-

Modulation of Inflammatory Pathways: The weak inhibition of cyclooxygenase-2 (COX-2) by this compound points towards a potential role in modulating inflammatory responses.[1] COX-2 is a key enzyme in the synthesis of prostaglandins, which are lipid compounds that are involved in inflammation, pain, and fever.

-

Interaction with Serotonergic Pathways: Binding to the serotonin 5-HT2B receptor suggests that this compound may influence serotonergic neurotransmission.[1] The 5-HT2B receptor is involved in a variety of physiological processes, including the regulation of mood, appetite, and cardiovascular function.

While direct evidence for this compound-induced apoptosis and autophagy is lacking, the profound effects of the structurally similar compound graveoline in these pathways suggest that this is a critical area for future investigation.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound's biological activity.

| Biological Target/Activity | Compound | Metric | Value | Cell Line/System | Reference |

| Cyclooxygenase 2 (COX-2) Inhibition | This compound | % Inhibition | 79% | In vitro enzyme assay | [1] |

| Serotonin 5-HT2B Receptor Binding | This compound | - | Binds to receptor | - | [1] |

| Anti-Angiogenic Activity | This compound | - | Weaker than graveoline | - | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of COX-2.

-

Principle: A colorimetric or fluorometric substrate is used to measure the peroxidase activity of purified COX-2 enzyme. The presence of an inhibitor will reduce the rate of substrate conversion, which can be quantified spectrophotometrically or fluorometrically.

-

Materials: Purified recombinant COX-2 enzyme, arachidonic acid (substrate), a colorimetric or fluorometric probe (e.g., ADHP), heme, reaction buffer (e.g., Tris-HCl), and a microplate reader.

-

Procedure:

-

The COX-2 enzyme is pre-incubated with this compound at various concentrations in the reaction buffer.

-

Arachidonic acid is added to initiate the cyclooxygenase reaction.

-

The peroxidase activity is then measured by adding the probe and heme.

-

The rate of change in absorbance or fluorescence is monitored over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of a control reaction without the inhibitor.

-

Serotonin 5-HT2B Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT2B receptor.

-

Principle: A radioligand binding assay is commonly used. This involves competing the binding of a known high-affinity radiolabeled ligand for the 5-HT2B receptor with the test compound (this compound).

-

Materials: Cell membranes prepared from cells expressing the human 5-HT2B receptor, a radiolabeled ligand (e.g., [³H]-LSD), this compound, incubation buffer, and a scintillation counter.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

Caption: Hypothesized signaling pathways influenced by this compound.

Caption: General experimental workflow for elucidating this compound's mechanism.

Future Directions and Conclusion

The initial hypothesis for this compound's mechanism of action points to a promiscuous molecule with the ability to interact with multiple cellular targets. This multi-targeted profile could be advantageous in complex diseases such as cancer, where redundant signaling pathways often lead to resistance to single-target therapies.

Future research should focus on:

-

Deconvolution of Targets: Employing techniques such as chemical proteomics and thermal shift assays to identify direct binding partners of this compound with higher affinity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to understand the structural determinants of its activity against different targets.

-

Investigation of Apoptosis and Autophagy: Directly testing the ability of this compound to induce these forms of cell death, as suggested by studies on its parent compound, graveoline.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

References

Methodological & Application

Total Synthesis of Graveolinine and Its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the quinoline alkaloid Graveolinine and its structural analogs. This compound, a natural product isolated from plants of the Rutaceae family, along with its parent compound Graveoline, has garnered significant interest due to its diverse pharmacological activities, including anti-angiogenic and cytotoxic effects.[1][2] These properties make them attractive scaffolds for the development of new therapeutic agents.

The following sections detail synthetic strategies, experimental procedures, and characterization data, presented in a clear and structured format to facilitate replication and further investigation in a research and drug development setting.

Synthetic Strategies for the this compound Scaffold

The core structure of this compound is a 2-aryl-4-methoxyquinoline. The total synthesis of this compound and its analogs typically involves two key stages: the construction of the 2-aryl-1H-quinolin-4-one scaffold, followed by selective methylation.

Several methods have been developed for the synthesis of the 2-aryl-1H-quinolin-4-one intermediate. A common and effective approach is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[3][4] Alternative routes include the palladium-catalyzed carbonylative cyclization of 2-iodoanilines and terminal acetylenes, and Dieckmann condensation.[3][4]

A recent metal-free approach involves the intramolecular cyclization of 2-aminochalcones, which can be synthesized via a Claisen-Schmidt condensation between o-aminoacetophenones and benzaldehydes. This method offers a more environmentally friendly alternative to metal-catalyzed reactions.

Once the 2-aryl-1H-quinolin-4-one core is established, this compound can be synthesized through O-methylation, while its isomer, Graveoline (a 1-methyl-2-aryl-quinolin-4-one), is obtained via N-methylation.

Experimental Protocols

The following protocols are based on established literature procedures and provide a general framework for the synthesis of this compound and its analogs.

Protocol 2.1: Synthesis of 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one (Graveoline/Graveolinine Precursor)

This protocol describes the synthesis of the key quinolinone intermediate via the cyclization of a 2-aminochalcone derivative.

Materials:

-

o-aminoacetophenone

-

Piperonal (3,4-methylenedioxybenzaldehyde)

-

Ethanol

-

Potassium hydroxide

-

Amberlyst®-15

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Synthesis of (E)-1-(2-aminophenyl)-3-(benzo[d][5][6]dioxol-5-yl)prop-2-en-1-one (2-aminochalcone):

-

Dissolve o-aminoacetophenone (1.0 equiv) and piperonal (1.0 equiv) in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide (3.0 equiv) in ethanol dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the 2-aminochalcone.

-

-

Intramolecular Cyclization:

-

To a solution of the 2-aminochalcone (1.0 equiv) in a suitable solvent (e.g., toluene or DMF), add Amberlyst®-15 (catalytic amount).

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

After completion, filter off the Amberlyst®-15 and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one as a solid.

-

Protocol 2.2: Synthesis of this compound (O-methylation)

Materials:

-

Dimethyl sulfate (DMS) or methyl iodide (MeI)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a stirred solution of 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one (1.0 equiv) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 equiv).

-

Add dimethyl sulfate or methyl iodide (1.2 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Pour the reaction mixture into ice-water and extract with DCM (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield this compound.

Protocol 2.3: Synthesis of Graveoline (N-methylation)

Materials:

-

Methyl iodide (MeI)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

In a sealed tube, combine 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one (1.0 equiv), anhydrous Na₂CO₃ (1.5 equiv), and methyl iodide (5.0 equiv) in anhydrous DMF.

-

Heat the mixture at 190 °C for 1-2 hours.[7]

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Add water to the residue and extract with DCM (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford Graveoline.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound, Graveoline, and representative analogs.

Table 1: Synthesis of 2-Aryl-1H-quinolin-4-one Intermediates

| Entry | Aryl Substituent | R¹ | R² | Yield (%) | Melting Point (°C) | Reference |

| 1 | 4-Bromophenyl | H | H | 94 | 165-167 | [1] |

| 2 | 4-Chlorophenyl | H | H | 92 | 179-181 | [1] |

| 3 | Phenyl | H | H | 72 | 156-158 | [1] |

| 4 | Benzo[d][5][6]dioxol-5-yl | H | H | - | - | [7] |

Table 2: Synthesis of Graveoline and Analogs (N-methylation)

| Entry | Aryl Substituent | R¹ | R² | Yield (%) | Melting Point (°C) | Reference |

| 1 | Benzo[d][5][6]dioxol-5-yl | H | H | - | - | [7] |

| 2 | 4-Bromophenyl | H | H | 90 (two steps) | - | [7] |

| 3 | 4-Chlorophenyl | H | H | 88 (two steps) | - | [7] |

Table 3: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.95 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.55 (d, J = 8.4 Hz, 1H), 7.40-7.35 (m, 2H), 7.15 (s, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.05 (s, 2H), 4.10 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 178.5, 162.1, 150.2, 148.3, 145.1, 140.2, 132.5, 129.8, 126.4, 125.3, 123.9, 122.1, 119.8, 108.7, 106.5, 101.4, 56.3 |

| MS (ESI) m/z | 280.09 [M+H]⁺ |

Visualizations

Total Synthesis of this compound and Graveoline

Caption: Synthetic pathway to this compound and Graveoline.

General Experimental Workflow

Caption: General workflow for chemical synthesis.

Biological Activity and Signaling Pathways

Graveoline and its derivatives have been reported to possess anti-angiogenesis activities.[8] Studies have shown that some derivatives can inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVEC).[8] While the precise molecular targets and signaling pathways are still under investigation, the anti-angiogenic effects of quinoline-based compounds are often associated with the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling pathways. These pathways are critical for the proliferation, migration, and survival of endothelial cells, which are key processes in angiogenesis.

Further research is required to fully elucidate the mechanism of action of this compound and its analogs. Investigating their effects on key signaling nodes such as VEGFR, Akt, and MAPK pathways would provide valuable insights for their development as anti-cancer or anti-inflammatory agents.

Putative Signaling Pathway Inhibition

Caption: Hypothesized inhibition of VEGFR signaling.

References

- 1. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Novel synthesis of graveoline and this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Graveolinine extraction and purification protocols from Ruta graveolens

Application Notes & Protocols: Graveolinine from Ruta graveolens

These application notes provide detailed protocols for the extraction and purification of this compound and related alkaloids from the plant Ruta graveolens (Common Rue). The methodologies are compiled from various scientific studies and are intended for use by researchers, scientists, and professionals in drug development.

Overview of Extraction & Purification

Ruta graveolens is a rich source of various secondary metabolites, including quinoline alkaloids like this compound and graveoline, which have garnered interest for their biological activities.[1][2] The general workflow involves solvent extraction from the plant material, followed by chromatographic purification to isolate the target compounds. The choice of solvent and chromatographic technique is critical for achieving optimal yield and purity.

Extraction Protocols

Several solvent systems can be employed to extract alkaloids from R. graveolens. The selection depends on the polarity of the target compounds and the desired selectivity.

Protocol 1: Ethanolic Extraction

This protocol is effective for isolating a broad range of alkaloids, including graveoline, a structurally related compound.

Methodology:

-

Obtain fresh aerial parts of Ruta graveolens.

-

Extract the plant material (20.0 kg) with ethanol (100 L) three times.[3]

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.[3][4]

-

Resuspend the resulting extract in a mixture of methanol and water (e.g., 1:3 v/v) for further partitioning.[2]

-

Proceed with liquid-liquid partitioning by successively extracting with petroleum ether (for defatting), followed by chloroform, ethyl acetate, and n-butanol.[3] The chloroform fraction is often enriched with alkaloids.[1][3]

Protocol 2: Methanolic Extraction

This method is suitable for investigating the anticancer properties of the plant's constituents.

Methodology:

-

Finely mince fresh leaves of Ruta graveolens in a food processor.[5]

-

Submerge the minced leaves in 80% methanol and allow to macerate for 24 hours at room temperature.[5]

-

Remove particulate matter by centrifugation, first at 1,000 x g for five minutes, followed by a second centrifugation of the supernatant at 10,000 x g for ten minutes.[5]

-

Collect the final supernatant and desiccate it in a rotary evaporator to remove the methanol.[5]

-

Resuspend the dried solids in Dimethyl Sulfoxide (DMSO) to a desired final concentration (e.g., 60 mg/ml) for bioassays.[5]

Summary of Extraction Data

| Plant Part | Extraction Solvent | Method | Observations / Yield | Citation |

| Aerial Parts | Ethanol (EtOH) | Maceration (3x) | The chloroform fraction after partitioning yielded 303.9 g from 20.0 kg of plant material. | [3] |

| Leaves | 80% Methanol (MeOH) | Maceration (24h) | Soluble fraction was dried and resuspended in DMSO. | [5] |

| Seeds | Hydro-alcoholic | Successive Extraction | Highest extractive value (3.40 ± 0.61). | [6] |

| Aerial Parts | Aqueous | Successive Extraction | Highest extract yield in successive extractions, followed by methanol. | [6] |

Purification Protocols

Purification of this compound from the crude extract is typically achieved using column chromatography, often followed by preparative thin-layer chromatography (TLC) for final polishing.

Protocol 3: Silica Gel Column Chromatography

This is the primary method for separating compounds from the crude alkaloidal fraction.

Methodology:

-

Dissolve the dried crude extract (e.g., the chloroform fraction from Protocol 2.1) in a minimum volume of a suitable solvent like ethyl acetate (EtOAc).[4]

-

Prepare a silica gel column pre-equilibrated with the initial eluting solvent (e.g., 100% Hexane or Chloroform/Dichloromethane).[3][4]

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity. Common solvent systems include:

-

Collect fractions (e.g., 250 mL each) and monitor the composition of each fraction using analytical TLC.[4]

-

Combine fractions that show similar TLC profiles.[4]

Protocol 4: Preparative Thin-Layer Chromatography (pTLC)

This technique is used for the final purification of fractions obtained from column chromatography that contain the compound of interest but are not yet pure.

Methodology:

-

Concentrate the semi-purified, this compound-containing fractions from the column chromatography step under reduced pressure.[4]

-

Dissolve the residue in a minimal amount of a volatile solvent.

-

Apply the dissolved sample as a continuous band onto a preparative TLC plate (e.g., silica gel 60 F254).

-

Develop the plate in a chamber saturated with an appropriate solvent system, such as Acetone/Hexane (9:11) .[4]

-

Visualize the separated bands under UV light.

-

Scrape the band corresponding to this compound from the plate.

-

Extract the compound from the silica gel using a polar solvent (e.g., methanol or ethyl acetate), filter to remove silica particles, and evaporate the solvent to yield the purified compound.

Summary of Purification Parameters

| Technique | Stationary Phase | Mobile Phase / Eluent System | Purpose | Citation |

| Column Chromatography | Silica Gel | Hexane → EtOAc → EtOAc/MeOH | Initial fractionation of crude extract. | [4] |

| Column Chromatography | Silica Gel | CH₂Cl₂ → CH₂Cl₂/MeOH | Separation of chloroform fraction. | [3] |

| Preparative TLC | Silica Gel | Acetone/Hexane (9:11) | Final purification of a specific fraction. | [4] |

Biological Activity and Signaling Pathways

Extracts of Ruta graveolens and its isolated compounds, such as graveoline, have been shown to induce cell death in cancer cell lines through multiple pathways, including apoptosis and autophagy.[4][5] The methanolic extract can induce the p53 pathway, leading to G2/M cell cycle arrest and activation of caspase-3, a key executioner of apoptosis.[5] It also suppresses the pro-survival Akt signaling pathway.[5] Separately, graveoline has been shown to induce Beclin-1-associated autophagy independently of apoptosis.[4][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Alkaloids Isolated from Ruta graveolens as Photosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ovid.com [ovid.com]

- 5. Ruta Graveolens Extract Induces DNA Damage Pathways and Blocks Akt Activation to Inhibit Cancer Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doc-developpement-durable.org [doc-developpement-durable.org]

- 7. Graveoline isolated from ethanolic extract of Ruta graveolens triggers apoptosis and autophagy in skin melanoma cells: a novel apoptosis-independent autophagic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Yield Synthesis of Graveolinine Derivatives: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the high-yield synthesis of Graveolinine and its derivatives, a class of quinolone alkaloids with significant potential in drug discovery and development. These compounds have demonstrated promising biological activities, including anti-cancer properties through the induction of apoptosis and autophagy. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Derivatives

This compound, a quinolone alkaloid, and its synthetic derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Notably, these compounds have been identified as potent anti-cancer agents, exerting their effects by modulating key cellular pathways such as apoptosis and autophagy. The core structure, a 2-aryl-4-quinolone scaffold, allows for extensive chemical modification, enabling the generation of a wide array of derivatives with potentially enhanced therapeutic properties.

High-Yield Synthetic Protocols

A variety of efficient methods have been developed for the synthesis of this compound and its derivatives. Presented below are detailed protocols for a high-yield, one-pot synthesis starting from readily available 2'-aminoacetophenones. Both conventional and microwave-assisted procedures are described to accommodate different laboratory settings.

General One-Pot Synthesis of 2-Aryl-4-quinolones (this compound Derivatives)

This protocol outlines a general and efficient one-pot procedure for the synthesis of 2-aryl-4-quinolones from 2'-aminoacetophenones and aromatic aldehydes.

Experimental Protocol:

Materials:

-

2'-Aminoacetophenone (1.0 mmol)

-

Aromatic aldehyde (1.1 mmol)

-

L-proline (20 mol%)

-

Ethanol (10 mL)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2'-aminoacetophenone (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in ethanol (10 mL), add L-proline (20 mol%).

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-